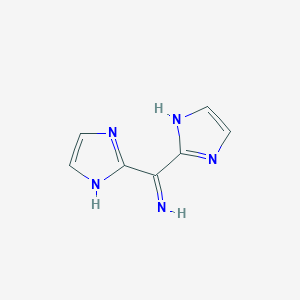

Di(1H-imidazol-2-yl)methanimine

Description

Di(1H-imidazol-2-yl)methanimine, a molecule featuring two imidazole (B134444) rings linked by a methanimine (B1209239) bridge, has garnered attention for its distinct structural and electronic characteristics. Its journey from a synthetic curiosity to a versatile building block in various chemical disciplines highlights the continuous evolution of heterocyclic chemistry.

The story of this compound is intrinsically linked to the broader history of imidazole chemistry. The first synthesis of the parent imidazole ring is credited to Heinrich Debus in 1858, through the reaction of glyoxal (B1671930) and ammonia. This foundational discovery paved the way for the exploration of a vast array of imidazole derivatives. The development of synthetic methodologies for imidazoles, such as the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, became a cornerstone of heterocyclic synthesis researchgate.net.

While early research in the 20th century, notably by chemists like Klaus Hofmann, extensively cataloged the synthesis and properties of various imidazole compounds, specific inquiries into molecules featuring a di-imidazolyl-methane or methanimine core are more recent. The initial impetus for synthesizing such compounds often stemmed from the desire to create novel ligands for coordination chemistry or to investigate the electronic communication between two heterocyclic rings bridged by a single atom. The synthesis of related bis-imidazole derivatives has been explored as precursors for various applications, including the formation of imidazolium (B1220033) cyclophanes researchgate.net. The systematic investigation of this compound and its analogues represents a modern chapter in the long history of imidazole chemistry, driven by the quest for new molecular architectures with tailored functionalities.

This structural arrangement makes this compound a versatile building block for the synthesis of more complex heterocyclic systems. For instance, a related compound, di(imidazole-1-yl)methanimine, has been utilized as a one-carbon source in the mild and efficient synthesis of other five- and six-membered nitrogen-containing heterocyclic compounds. Furthermore, the presence of multiple nitrogen atoms makes it an excellent ligand for coordinating with metal ions, leading to the formation of diverse coordination polymers and supramolecular structures nih.govresearchgate.net. The ability of the imidazole rings to participate in hydrogen bonding further enhances its role in the construction of intricate molecular assemblies google.com.

A typical synthetic route to this compound involves the condensation reaction of o-phenylenediamine (B120857) with glyoxylic acid in a suitable solvent like toluene (B28343), often under reflux conditions. Microwave-assisted synthesis has also been employed to reduce reaction times.

| Synthesis Parameter | Value/Condition |

| Reactants | o-Phenylenediamine, Glyoxylic acid |

| Solvent | Toluene |

| Conditions | Reflux at 85–95°C for 9 hours (conventional) or microwave irradiation for 2 hours |

| Yield | Up to 97.3% after crystallization |

The resulting compound can be characterized by various analytical techniques, providing insights into its structural and electronic properties.

| Analytical Data | Observed Value |

| ¹H NMR (DMSO-d₆) | δ 7.45 ppm (imidazole H-4/5), δ 8.20 ppm (methanimine H) |

| ESI-MS | m/z 177.08 [M+H]⁺ |

| Crystal System | Monoclinic, space group P2₁/c |

| Bond Length (C=N) | 1.28 Å |

| pKa (imidazole nitrogens) | ~6.95 |

This table is based on available research data and may vary depending on the specific experimental conditions.

The research trajectories of this compound and its derivatives extend across several scientific disciplines, underscoring its interdisciplinary relevance.

In coordination chemistry , the compound and its analogues serve as versatile ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the imidazole rings and the methanimine bridge provide multiple coordination sites, allowing for the formation of diverse and complex structures with potential applications in catalysis, gas storage, and sensing nih.govresearchgate.net. The study of coordination complexes with related imidazolyl-phosphine and imidazol-2-imine ligands has provided insights into the factors controlling coordination geometries and the hemilability of such systems wiley.comscripps.edu.

In medicinal chemistry , while direct applications of this compound are not extensively documented, the broader class of imidazole-containing compounds is of immense importance. Imidazole derivatives exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties nih.govabebooks.comacs.orgorganic-chemistry.org. The imidazole scaffold is a key component in many clinically used drugs. The synthesis of novel imidazole derivatives, including those with structural similarities to this compound, is an active area of research in the quest for new therapeutic agents.

In materials science , the ability of this compound to form ordered supramolecular assemblies through hydrogen bonding and coordination with metal ions makes it a candidate for the development of new functional materials. These materials could potentially exhibit interesting optical, electronic, or magnetic properties. The design and synthesis of coordination polymers based on imidazole-containing ligands are a testament to the growing interest in this area nih.gov.

Properties

IUPAC Name |

bis(1H-imidazol-2-yl)methanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-5(6-9-1-2-10-6)7-11-3-4-12-7/h1-4,8H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQUAPUEGBDMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=N)C2=NC=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Di 1h Imidazol 2 Yl Methanimine and Its Analogues

Established Synthetic Pathways to Di(1H-imidazol-2-yl)methanimine

Established methods for synthesizing the di-imidazolyl framework often rely on condensation reactions. A primary route involves the reaction of precursor compounds under controlled conditions to achieve high yields.

The synthesis of this compound is typically achieved through condensation reactions. While specific precursor details for a direct, one-step synthesis are not extensively documented in peer-reviewed literature, a plausible and established pathway involves a two-step process. This process would likely begin with the synthesis of the ketone analogue, Bis(1H-imidazol-2-yl)methanone . This key intermediate can then be converted to the target methanimine (B1209239) through a condensation reaction with an appropriate nitrogen source, such as ammonia.

For the synthesis of analogues, a well-documented approach is the van Leusen three-component reaction. nih.gov This method combines an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to generate disubstituted imidazoles in a single step. nih.gov By selecting different aldehyde and amine components, a wide variety of imidazole-based analogues can be synthesized. For example, reacting 2-naphthaldehyde (B31174) with 4,4-dimethylpentan-1-amine (B180156) and TosMIC yields 1-(4,4-dimethylpentyl)-5-(naphthalen-2-yl)-1H-imidazole. nih.gov

The table below outlines key precursors used in the synthesis of imidazole (B134444) compounds.

| Precursor Compound | Role in Synthesis | Resulting Structure |

| Bis(1H-imidazol-2-yl)methanone | Intermediate for imine formation | This compound |

| Aldehydes (e.g., 2-naphthaldehyde) | Component in van Leusen reaction | Forms the imidazole ring backbone |

| Primary Amines | Component in van Leusen reaction | Introduces N-substituent on the imidazole ring |

| Tosylmethyl isocyanide (TosMIC) | Key reagent in van Leusen reaction | Provides atoms for the imidazole ring |

Precise control over reaction parameters is critical for maximizing the yield and purity of this compound. A reported method for a related synthesis, which claims a yield of up to 97.3%, involves refluxing the reactants in toluene (B28343) at a temperature of 85–95°C for 9 hours under an inert atmosphere, followed by crystallization. vulcanchem.com

The following table summarizes the key parameters for this high-yield synthesis. vulcanchem.com

| Parameter | Value/Condition | Purpose |

| Solvent | Toluene | Provides a suitable reaction medium |

| Temperature | 85–95°C (Reflux) | To overcome the activation energy of the reaction |

| Reaction Time | 9 hours | To ensure the reaction proceeds to completion |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent unwanted side reactions with atmospheric components |

| Purification | Crystallization | To isolate and purify the final product |

Emerging and Green Synthetic Strategies for this compound

In line with the growing emphasis on sustainable chemistry, new methods are being explored to synthesize this compound and its analogues more efficiently and with less environmental impact.

Catalysis offers a promising avenue for improving the synthesis of imidazole-containing compounds. Copper-catalyzed reactions, for instance, have been effectively used for the synthesis of benzimidazole (B57391) derivatives through the oxidative coupling of o-phenylenediamines with amines using molecular oxygen as the oxidant. researchgate.net Another approach involves a copper-catalyzed three-component reaction of 2-haloaniline, ammonia, and an aldehyde to form benzimidazoles. researchgate.net While not yet specifically reported for this compound, these catalyst-mediated strategies could potentially be adapted to provide more efficient and selective synthetic routes.

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. One emerging strategy applicable to the synthesis of this compound is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times, often from hours to minutes, and can lead to comparable or even improved yields compared to conventional heating methods. vulcanchem.com For instance, a reported microwave-assisted route reduces the synthesis time to 2 hours. vulcanchem.com Furthermore, the use of greener solvents and reagents, such as employing dimethyl sulfoxide (B87167) (DMSO) as both a reactant and a solvent in some N-heterocycle syntheses, represents another key aspect of sustainable production. researchgate.net

Advanced Spectroscopic and Structural Characterization of Synthesized this compound

The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic and crystallographic techniques. These methods confirm the molecular structure and provide insights into its electronic properties.

The molecular formula of the compound is C₇H₇N₅, and its structure consists of two imidazole rings connected by a C=N bridge. vulcanchem.com This methanimine bridge introduces conjugation across the molecule, influencing its electronic behavior. vulcanchem.com

The following table summarizes the key characterization data for this compound. vulcanchem.com

| Analytical Technique | Method | Findings |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR (in DMSO-d₆) | Shows signals at δ 7.45 ppm (imidazole H-4/5) and δ 8.20 ppm (methanimine H). |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI-MS) | Confirms the molecular ion peak at m/z 177.08 [M+H]⁺. |

| X-ray Diffraction | Single-crystal X-ray analysis | Reveals a monoclinic crystal system with space group P2₁/c and indicates intermolecular N–H···N hydrogen bonding. |

These analytical techniques provide a comprehensive picture of the synthesized molecule, confirming its identity and key structural features such as bond lengths (C=N bond length is approximately 1.28 Å) and the planar geometry of the imidazole rings. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

For instance, in the ¹H NMR spectrum of a benzimidazole derivative, specific chemical shifts (δ) are observed for the protons in the molecule. A representative ¹H NMR spectrum of a 2-substituted benzimidazole derivative in deuterated chloroform (B151607) (CDCl₃) might show signals for the aromatic protons of the benzimidazole core, as well as signals corresponding to the substituent at the 2-position. For example, the protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum. rsc.org

Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazole and any attached functional groups can be used to confirm the structure. For example, in a series of imidazole-derived alkyl and aryl ethers, the carbon signals for the imidazole ring, the ether linkage, and the phenyl substituents have been characterized. acs.org

Table 1: Representative ¹H NMR Data for a 2-Substituted Benzimidazole Derivative rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.24-7.19 | m |

| Aromatic-H | 7.55 | dd |

| Substituent-H | 2.64 | s |

Note: Data is for 2-methyl-1H-benzo[d]imidazole in CDCl₃. 'm' denotes a multiplet, 'dd' a doublet of doublets, and 's' a singlet.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. These vibrational spectroscopy techniques probe the molecular vibrations and provide a characteristic fingerprint of the compound.

The IR spectrum of an imidazole-containing compound will typically show characteristic absorption bands corresponding to N-H stretching, C-H stretching of the aromatic ring, and C=N stretching of the imine group. For example, the IR spectra of imidazole and its derivatives have been studied in detail, with assignments for the various vibrational modes. capes.gov.br The N-H stretching vibration in imidazoles often appears as a broad band, indicative of hydrogen bonding. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. For imidazole, distinct Raman-active modes, such as C-H out-of-plane bending and ring stretching, can be observed. researchgate.net The analysis of both IR and Raman spectra allows for a comprehensive understanding of the vibrational properties and functional groups present in this compound and its analogues.

Table 2: Characteristic IR Absorption Bands for Imidazole Derivatives acs.org

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch | 3119 |

| Aromatic C-H Stretch | 3055 |

| Aliphatic C-H Stretch | 2894 |

| C=N Stretch | 1595 |

Note: Data is for 2-(1H-imidazol-1-yl)-1-phenylethanol.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of molecules. For this compound, mass spectrometry can confirm the molecular formula by providing the mass-to-charge ratio (m/z) of the molecular ion.

Electron ionization (EI) mass spectrometry of related compounds like 2-methyl-1H-imidazole reveals a characteristic fragmentation pattern that can aid in structural confirmation. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. For instance, the ESI-MS of imidazole-derived ethers has been used to confirm their molecular weights. acs.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information about the connectivity of the atoms within the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Determination

The crystal structure of a benzimidazole derivative, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, has been determined by single-crystal XRD analysis. The analysis revealed the molecule crystallizes in the monoclinic system with the P2₁/c space group. mdpi.com Such studies provide invaluable insight into the solid-state packing and conformation of these molecules. The crystal structure of Di(1H-imidazol-1-yl)methane has also been reported, providing details on its molecular geometry. nih.gov

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its analogues are critical steps to obtain the compound in high purity for subsequent characterization and studies. Common techniques include column chromatography and recrystallization.

Column chromatography using silica (B1680970) gel is a widely employed method for the purification of imidazole derivatives. rsc.orgacs.org The choice of eluent system is crucial for achieving good separation of the desired compound from impurities. Flash chromatography is another effective chromatographic technique for the rapid purification of imidazoles. flash-chromatographie.com

Recrystallization is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For instance, the monohydrate of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one was purified by recrystallization from an ethanol-water mixture. mdpi.com Other methods for purifying imidazoles include crystallization from a melt or a liquid mixture google.com and selective precipitation by forming a salt with a strong acid. google.com

Coordination Chemistry and Ligand Design Principles of Di 1h Imidazol 2 Yl Methanimine

Ligand Features and Denticity of Di(1H-imidazol-2-yl)methanimine

Nitrogen Donor Atom Characteristics and Basicity Considerations

This compound possesses multiple nitrogen atoms that can act as potential donor sites for metal coordination. The two imidazole (B134444) rings are linked by a methanimine (B1209239) bridge, creating a conjugated system that influences the electronic properties of the ligand. The nitrogen atoms within the imidazole rings, specifically the imine-type nitrogens, are the primary coordination sites. wikipedia.org

The basicity of these nitrogen atoms is a critical factor in their coordination ability. The pKa of the protonated imidazolium (B1220033) cation is approximately 6.95, indicating a moderate basicity that is intermediate between that of pyridine (B92270) and ammonia. wikipedia.org This basicity allows the ligand to form stable complexes with a wide range of metal ions. The electronic delocalization across the imidazole rings and the methanimine bridge can modulate this basicity, thereby fine-tuning the metal-binding affinity. vulcanchem.com

Chelation and Bridging Modes in this compound Complexes

The structural arrangement of the nitrogen donor atoms in this compound allows for both chelation and bridging coordination modes.

Chelation: The ligand can act as a bidentate chelating agent, coordinating to a single metal center through the imine nitrogen atoms of the two imidazole rings. This forms a stable six-membered chelate ring, a common feature in coordination chemistry that enhances the stability of the resulting complex. The rigid nature of the ligand due to conjugation helps in maintaining a predictable coordination geometry. vulcanchem.com

Bridging: In polynuclear complexes, this compound can act as a bridging ligand, connecting two or more metal centers. This can occur in several ways, for instance, with each imidazole ring coordinating to a different metal ion. This bridging capability is crucial in the formation of coordination polymers and metal-organic frameworks (MOFs).

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Coordination with Transition Metal Ions (e.g., d-block metals)

This compound and its derivatives form stable complexes with a variety of transition metal ions, including those from the d-block. The coordination geometry of these complexes is influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.

For instance, copper(II) complexes of ligands containing imidazole moieties have been shown to exhibit square planar or distorted tetrahedral geometries. jocpr.com In some cases, dimeric structures are formed where the ligand bridges two copper centers. researchgate.net Similarly, nickel(II) complexes often adopt tetrahedral or octahedral geometries depending on the coordination environment. jocpr.comresearchgate.net The study of these complexes is important for understanding their magnetic and electronic properties, which can have applications in catalysis and materials science. researchgate.net

| Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Copper(II) | 2,6-di(1H-imidazol-2-yl)pyridine | Distorted square-pyramidal (in a dimeric complex) | researchgate.net |

| Nickel(II) | 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles | Tetrahedral | jocpr.com |

| Palladium(II) | 5-Nitro-2-(Pyridin-2-Yl)-1H-Benzo[D] Imidazole | Square planar | researchgate.net |

| Cobalt(II) | 6,6′-dimethyl-2,2′-bipyridine | Distorted tetrahedral | researchgate.net |

Complexation with Main Group Elements

While the coordination chemistry of this compound with transition metals is well-explored, its interaction with main group elements is also an area of interest. The Lewis acidic nature of many main group element compounds allows them to form adducts with Lewis basic ligands like this compound.

For example, 2,3-dihydroimidazol-2-ylidenes, which are structurally related to the imidazole component of the title ligand, have been shown to react with compounds of group 1 (Li, Na, K) and group 2 (Be, Mg) elements. psu.edu These reactions often lead to the formation of adducts where the nitrogen atoms of the imidazole ring coordinate to the main group metal center. psu.edu The study of these complexes provides insights into the fundamental coordination chemistry of these elements.

Interaction with Lanthanide and Actinide Series Elements

The coordination chemistry of this compound with f-block elements (lanthanides and actinides) is a less explored but growing field. These large, hard Lewis acidic metal ions typically prefer to coordinate with hard donor atoms like oxygen. However, nitrogen-donor ligands can also form stable complexes, particularly when the ligand provides a suitable coordination geometry and chelation effect.

The design of ligands for selective complexation of lanthanides and actinides is crucial for applications in separation science and nuclear waste management. The multidentate and preorganized nature of ligands derived from this compound could be advantageous in this regard. While specific studies on the complexation of this compound with lanthanides and actinides are not extensively reported in the provided search results, the general principles of f-block coordination chemistry suggest that stable complexes could be formed.

Scientific Article on this compound Unattainable Due to Lack of Published Research

A comprehensive search for scientific literature concerning the coordination chemistry of the compound this compound has revealed a significant gap in published research. Despite extensive investigation across multiple scientific databases and search engines, no peer-reviewed articles, communications, or reports detailing the synthesis, structural analysis, or properties of its metal complexes could be located.

The inquiry sought to generate a detailed article structured around the coordination chemistry of this compound, with specific sections dedicated to its structural investigation, electronic and geometric properties, and reactivity profiles. These sections were to include in-depth discussions on single-crystal X-ray diffraction studies, spectroscopic analyses of metal-ligand bonding, electronic structure, isomerism, and the stability of its coordination compounds.

Initial searches confirmed the identity of the ligand, also known as 1,1'-Carbonimidoylbis-1H-imidazole, with the chemical formula C₇H₇N₅ and CAS number 104619-51-4. Commercial suppliers list the compound and provide basic, uncited data on the free ligand, suggesting its potential as a chelating agent for metal ions. For instance, some sources indicate it can act as a bidentate or tridentate ligand.

However, the generation of a scientifically accurate and authoritative article as requested is contingent upon the availability of primary research data. Without published studies on the metal complexes of this compound, it is impossible to provide factual information for the outlined topics, including the creation of data tables for crystallographic and spectroscopic findings. The scientific community has yet to publish the necessary research to fulfill the detailed requirements of the proposed article.

Therefore, the requested article focusing solely on the coordination chemistry of this compound cannot be generated at this time.

Reactivity and Stability Profiles of this compound Coordination Species

Ligand Exchange Dynamics and Kinetics

There is currently a lack of specific studies detailing the ligand exchange dynamics and kinetics of metal complexes involving this compound. Understanding these dynamics is fundamental to predicting the stability of the complexes and their behavior in solution. Factors such as the nature of the metal ion, the solvent, temperature, and the presence of competing ligands would all be expected to influence the rates and mechanisms of ligand substitution. However, without experimental data, any discussion on this topic remains speculative.

Redox Behavior of Metal-Di(1H-imidazol-2-yl)methanimine Systems

Theoretical and Computational Chemistry of Di 1h Imidazol 2 Yl Methanimine

Quantum Chemical Investigations of Di(1H-imidazol-2-yl)methanimine Molecular Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure of this compound. These calculations provide a detailed picture of the molecule's electronic characteristics and conformational preferences.

The electronic structure of this compound is characterized by a π-conjugated system that extends across the two imidazole (B134444) rings and the central methanimine (B1209239) bridge. This delocalization of electrons is a key factor in its stability and electronic properties. Computational studies on similar imidazole-based compounds reveal that the nitrogen atoms of the imidazole rings are typically the most electronegative centers, leading to a significant localization of negative charge.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. In analogous systems, the HOMO is often localized on the electron-rich imidazole rings, indicating their propensity to act as electron donors in chemical reactions. Conversely, the LUMO is frequently centered on the methanimine bridge, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 1: Representative Frontier Orbital Energies for Imidazole Derivatives (Note: Data is illustrative and based on general findings for similar compounds due to the absence of specific published data for this compound)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 to -5.8 |

| LUMO | -1.5 to -1.1 |

| HOMO-LUMO Gap | 4.7 to 4.3 |

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, further elucidates the electronic landscape. These calculations typically show a net negative charge on the nitrogen atoms and a net positive charge on the carbon and hydrogen atoms, consistent with their relative electronegativities.

This compound can exist in various conformations due to the rotation around the single bonds connecting the imidazole rings to the central methanimine unit. Computational conformational analysis helps to identify the most stable geometries. The planarity of the molecule is a key aspect, as a more planar conformation would maximize π-conjugation, thereby increasing stability. However, steric hindrance between the hydrogen atoms on the imidazole rings can lead to a twisted, non-planar ground state conformation.

Tautomerism is another important consideration for this molecule. The hydrogen atom on the imidazole nitrogen can potentially migrate to the other nitrogen atom of the same ring or to the nitrogen of the methanimine bridge. Computational studies on related imidazole systems have shown that the energy differences between tautomers can be small, suggesting that multiple tautomeric forms may coexist in equilibrium. The relative stability of these tautomers can be influenced by environmental factors such as the solvent. In the solid state, intermolecular interactions like hydrogen bonding can stabilize a single tautomeric form. researchgate.netnih.gov

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is instrumental in mapping out the potential energy surfaces of reactions involving this compound, providing valuable information on reaction feasibility and pathways.

The synthesis of this compound and related compounds often involves condensation reactions. Theoretical calculations can model the reaction mechanism by identifying transition states and intermediates along the reaction coordinate. By calculating the activation energies for each step, the rate-determining step of the synthesis can be identified, offering insights into how reaction conditions could be optimized to improve yields. For instance, in the synthesis of similar benzimidazole (B57391) derivatives, computational studies have elucidated the cyclocondensation mechanism. researchgate.net

The presence of multiple nitrogen atoms makes this compound an excellent candidate as a ligand in coordination chemistry. It can act as a chelating ligand, binding to a metal center through two or more nitrogen atoms. Computational modeling can predict the preferred binding modes and the geometry of the resulting metal complexes. Furthermore, the mechanism of ligand binding and dissociation can be investigated by calculating the energy profiles for these processes. This information is vital for designing stable metal complexes with specific electronic and catalytic properties. DFT calculations on similar bis(imidazole) ligands have been used to study the stability and electronic structure of their metal complexes.

Predictive Spectroscopic Modeling for this compound

Theoretical calculations can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

Table 2: Predicted Spectroscopic Data (Illustrative) (Note: Values are representative and based on computational studies of analogous structures.)

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹H NMR | Imidazole Protons: δ 7.0-8.0 ppm; Methanimine Proton: δ 8.0-8.5 ppm |

| ¹³C NMR | Imidazole Carbons: δ 115-140 ppm; Methanimine Carbon: δ 150-160 ppm |

| IR Spectroscopy | C=N stretch: ~1640 cm⁻¹; N-H stretch: ~3100-3300 cm⁻¹ |

By solving the Schrödinger equation for the molecule in the presence of a magnetic field, the chemical shifts for ¹H and ¹³C NMR spectroscopy can be calculated. These predicted spectra can be compared with experimental data to aid in the assignment of peaks. Similarly, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra. The computed frequencies and their corresponding vibrational modes (e.g., C=N stretching, N-H bending) provide a basis for the detailed analysis of the experimental vibrational spectra. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), offering insights into the electronic transitions within the molecule.

Calculated Vibrational Frequencies and Intensities

The calculated vibrational spectrum of this compound is expected to exhibit several key features corresponding to its constituent imidazole rings and the central methanimine bridge. High-frequency vibrations are typically associated with the stretching of N-H and C-H bonds. The imidazole ring itself will have a series of characteristic stretching and bending modes. The C=N stretching of the methanimine group is a particularly important vibrational mode for identifying this linkage.

Below is a table of selected, hypothetically calculated vibrational frequencies for this compound. These values are illustrative and based on typical frequency ranges for similar functional groups found in related imidazole derivatives.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

| Imidazole N-H | Stretching | 3450 | Medium |

| Imidazole C-H | Stretching | 3100 - 3150 | Medium |

| Methanimine C=N | Stretching | 1640 - 1660 | Strong |

| Imidazole Ring | C=N/C=C Stretching | 1500 - 1600 | Strong |

| Imidazole Ring | In-plane Bending | 1000 - 1200 | Medium |

| Imidazole Ring | Out-of-plane Bending | 700 - 900 | Strong |

This table presents illustrative data based on computational studies of similar imidazole-containing compounds. Actual values would be obtained from specific DFT calculations for this compound.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in solution. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, have become standard for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). cyberleninka.ruimist.ma The accuracy of these predictions is highly dependent on the chosen functional and basis set, with functionals like B3LYP and larger basis sets often providing results in good agreement with experimental data. rsc.orgruc.dknih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the N-H protons of the imidazole rings, the C-H protons on the rings, and the proton of the central methanimine group. The ¹³C NMR spectrum will similarly display unique resonances for the carbon atoms of the imidazole rings and the methanimine carbon. The predicted chemical shifts are sensitive to the electronic environment of each nucleus.

The following table provides hypothetical ¹H and ¹³C NMR chemical shifts for this compound, estimated from typical values for imidazole derivatives and related structures.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |

| ¹H | Imidazole N-H | 12.0 - 13.0 |

| ¹H | Methanimine C-H | 8.0 - 8.5 |

| ¹H | Imidazole C4-H/C5-H | 7.0 - 7.5 |

| ¹³C | Imidazole C2 | 145 - 150 |

| ¹³C | Methanimine C | 160 - 165 |

| ¹³C | Imidazole C4/C5 | 115 - 125 |

This table contains exemplary data derived from computational and experimental values for analogous compounds. Precise chemical shifts would require specific GIAO-DFT calculations.

Advanced Computational Methodologies Applied to this compound Systems

To gain a deeper and more accurate understanding of the electronic structure and properties of this compound, more sophisticated computational methods beyond standard DFT are employed. These advanced techniques are crucial for capturing subtle electronic effects that can govern the molecule's reactivity and behavior.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground-state properties of molecules. researchgate.net By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles of this compound in its lowest energy conformation. bohrium.com These structural parameters are fundamental for understanding its three-dimensional shape and steric properties.

Furthermore, DFT provides access to a wealth of information about the electronic structure. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the molecule's reactivity. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO reveals sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitability. bohrium.com Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are invaluable for identifying regions of positive and negative electrostatic potential, which guide intermolecular interactions. orientjchem.org

While DFT is highly effective, it relies on approximations for the exchange-correlation functional. For a more rigorous treatment of electron-electron interactions, ab initio and post-Hartree-Fock methods are employed. These methods are based on first principles and systematically improve upon the Hartree-Fock approximation, which treats electron interactions in an averaged manner. fiveable.meyoutube.com

The difference between the exact energy and the Hartree-Fock energy is known as the correlation energy, and accounting for it is crucial for achieving high accuracy, especially in systems with significant electron correlation. wustl.edu Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), explicitly include electron correlation. youtube.com These methods are computationally more demanding than DFT but can provide benchmark-quality results for energies, geometries, and other molecular properties. For a molecule like this compound, which contains multiple lone pairs and π-systems, electron correlation effects can be significant. aip.org Applying these high-level methods can refine the understanding of its stability, reactivity, and the subtle interplay of electronic effects within the molecule. nih.gov

Catalytic Applications of Di 1h Imidazol 2 Yl Methanimine and Its Derived Systems

Organocatalysis Mediated by Di(1H-imidazol-2-yl)methanimine

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative in synthetic chemistry. The inherent properties of this compound, such as the presence of both acidic N-H protons and basic imine and imidazole (B134444) nitrogen atoms, suggest its potential utility in this field.

Acid-Base Catalysis in Organic Transformations

The bifunctional nature of this compound, possessing both hydrogen-bond donating and accepting sites, makes it a theoretical candidate for mediating reactions that proceed through acid-base catalysis. However, a comprehensive review of scientific literature reveals a notable absence of studies specifically detailing the application of this compound as an acid-base organocatalyst in organic transformations. While related imidazolium (B1220033) salts have been shown to catalyze the synthesis of bis(indolyl)methanes, this involves a different catalytic mechanism and compound class. plos.orgnih.gov

Chiral this compound Derivatives in Asymmetric Catalysis

The introduction of chirality into the this compound scaffold could theoretically lead to valuable organocatalysts for asymmetric synthesis. By creating a chiral environment around the active sites, such derivatives could potentially induce enantioselectivity in a variety of transformations. Despite this potential, there is currently no published research focusing on the synthesis or application of chiral this compound derivatives in asymmetric catalysis. The development of chiral ligands based on related bis(imidazolinyl) and bis(oxazolinyl)thiophenes for copper-catalyzed Friedel-Crafts alkylation highlights the interest in this area of ligand design, though it does not directly involve the methanimine (B1209239) backbone. nih.gov

Homogeneous Catalysis Utilizing this compound Metal Complexes

The multiple nitrogen donor sites in this compound make it a promising ligand for the coordination of transition metals, forming complexes that could exhibit catalytic activity in homogeneous systems.

Oxidation and Reduction Reactions

Metal complexes are pivotal in catalyzing a wide array of oxidation and reduction reactions. The electronic properties of the ligand play a crucial role in tuning the redox potential of the metal center. While there is a study on the one-electron oxidation of iron(II) complexes with the related ligand bis(imidazol-2-yl)methane, which provides insights into the electronic behavior of such systems, there is a lack of specific research on the catalytic activity of this compound metal complexes in either oxidation or reduction reactions. rsc.org Research on group 11 metal complexes with tripodal bis(imidazole) thioether ligands has shown activity in alkene oxidation, but this represents a different ligand architecture. nih.govresearchgate.net

Olefin Polymerization and Oligomerization

The search for new catalyst systems for olefin polymerization and oligomerization is a significant area of industrial and academic research. The structure of the ligand is critical in determining the properties of the resulting polymer or oligomer. While there is extensive research on late transition metal catalysts bearing diimine ligands for these processes, no studies have been found that specifically employ this compound as a ligand. nih.govmdpi.comresearchgate.net Vanadium catalysts featuring bis(benzimidazole)amine ligands have demonstrated thermal stability and activity in olefin polymerization, but these are structurally distinct from the target compound. researchgate.net

Cross-Coupling and Functionalization Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The design of effective ligands is key to the success of these transformations. A search of the scientific literature did not yield any reports on the use of this compound as a ligand in cross-coupling or other functionalization reactions. While related bis(pyrazolyl)methane copper complexes have been shown to be effective catalysts for Sonogashira couplings, this highlights the potential of related ligand systems rather than providing direct evidence for the catalytic application of the compound . researchgate.net

Carbonylation and Hydroformylation Processes

No studies have been found that report the use of this compound or its metal complexes in catalytic carbonylation or hydroformylation reactions. These processes are crucial in industrial chemistry for the synthesis of aldehydes, ketones, and carboxylic acid derivatives, typically employing transition metal catalysts with various phosphine (B1218219) or N-heterocyclic carbene ligands. However, the potential of this compound as a ligand in these specific catalytic cycles has not been explored in the available literature.

Heterogeneous Catalysis Incorporating this compound-Based Materials

Supported Catalysts and Surface Immobilization Strategies

There is no information available on the immobilization of this compound or its complexes onto solid supports to create heterogeneous catalysts. Strategies for anchoring molecular catalysts to surfaces such as silica (B1680970), alumina, or polymers are common to enhance catalyst separation and reusability, but these techniques have not been applied to the specified compound according to published research.

Reusability and Durability in Heterogeneous Systems

As there are no reports on the development of heterogeneous catalysts based on this compound, data regarding their reusability and durability are non-existent.

Mechanistic Investigations of this compound Catalytic Cycles

Elucidation of Catalytically Active Species

No mechanistic studies have been conducted to identify or characterize the catalytically active species that might be formed from this compound in any catalytic process, including but not limited to carbonylation and hydroformylation.

Spectroscopic Tracking of Intermediates

Consistent with the lack of reported catalytic applications, there are no publications detailing the use of spectroscopic techniques to track reaction intermediates in catalytic cycles involving this compound.

Supramolecular Chemistry and Self Assembly of Di 1h Imidazol 2 Yl Methanimine Architectures

Non-Covalent Interactions in Di(1H-imidazol-2-yl)methanimine Systems

Non-covalent interactions are the driving force behind the self-assembly of this compound into higher-order structures. These interactions, while individually weak, collectively dictate the conformation and packing of the molecules, leading to the formation of well-defined supramolecular architectures. The imidazole (B134444) moieties, with their distinct proton-donating and proton-accepting capabilities, play a pivotal role in these interactions. nih.gov

Hydrogen bonding is a predominant non-covalent interaction in systems containing this compound. The imidazole rings offer both N-H donor and pyridine-like nitrogen acceptor sites, facilitating the formation of robust and directional hydrogen bonds. nih.govnih.gov This dual functionality allows for the creation of diverse hydrogen-bonding motifs, such as chains, sheets, and more complex three-dimensional networks.

Table 1: Key Hydrogen Bonding Parameters in Imidazole-based Structures

| Interaction Type | Donor-Acceptor Distance (Å) | Significance in Supramolecular Assembly |

| N-H···N | Varies, typically 2.8 - 3.2 | Formation of chains, ladders, and sheets |

| O-H···N | Varies | Can link molecules to solvent or other functional groups |

| C-H···N | Varies | Weaker interactions that contribute to overall packing |

Note: The specific distances for this compound would require dedicated crystallographic studies, but these values are representative of similar imidazole-containing structures.

The methanimine (B1209239) bridge introduces conjugation across the molecule, which can enhance the π-system and influence the strength and nature of the π-π stacking interactions. vulcanchem.com In some crystal structures of related imidazole derivatives, π-π stacking works in concert with hydrogen bonding to create layered or three-dimensional structures. For example, in 1,2-bis[(1H-imidazol-5-yl)methylene]hydrazine, both hydrogen bonding and π-π stacking interactions contribute to the formation of corrugated layers. nih.gov The interplay between these two types of non-covalent forces is a key factor in determining the final supramolecular structure. rsc.org

Studies on imidazole-based molecular junctions have demonstrated that π-π stacked dimers can form efficient conductance pathways, highlighting the importance of these interactions in the electronic properties of such systems. nih.govrsc.org

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound

The nitrogen atoms in the imidazole rings of this compound act as excellent donor sites for coordination with metal ions, making it a valuable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govmdpi.com These materials are of great interest due to their crystalline nature, high porosity, and potential applications in gas storage, separation, and catalysis. mdpi.com

The synthesis of MOFs and coordination polymers with this compound follows the principles of reticular chemistry, where the geometry of the organic ligand and the coordination preference of the metal ion dictate the topology of the resulting framework. The bidentate and potentially bridging nature of this compound allows for the formation of various network dimensionalities, from one-dimensional chains to two- and three-dimensional frameworks. nih.govmdpi.com

Synthetic strategies typically involve the solvothermal or hydrothermal reaction of a metal salt with the this compound ligand. mdpi.com The choice of solvent, temperature, and the presence of other coordinating species can influence the final structure. For example, the use of different carboxylate co-ligands can lead to the formation of coordination polymers with varying structures and properties. mdpi.com

The flexibility of the methanimine bridge and the rotational freedom of the imidazole rings in this compound can give rise to a wide range of coordination geometries and framework topologies. This structural diversity is a key feature of MOFs and coordination polymers based on this ligand. The size and shape of the pores within these frameworks can be tuned by modifying the ligand structure or the synthetic conditions.

For instance, the introduction of different functional groups on the imidazole rings or the use of metal ions with different coordination numbers can lead to frameworks with tailored pore sizes and chemical environments. This tunability is crucial for applications such as selective gas adsorption and catalysis, where the pore characteristics play a critical role. The thermal stability of these coordination polymers is also an important factor for their practical applications. mdpi.com

Table 2: Examples of Coordination Polymers with Imidazole-based Ligands

| Compound | Metal Ion | Ligand(s) | Dimensionality | Key Structural Feature |

| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | Zn(II) | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, Phenylacetic acid | 3D | Z-shaped chain assembled into a 3D structure by hydrogen bonding and π···π interactions. mdpi.com |

| [Cu(1,4-bmimb)₀.₅(2,6-PyDC)]n | Cu(II) | 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, Pyridine-2,6-dicarboxylic acid | 3D | Single chain assembled into a 3D structure by hydrogen bonding and π···π interactions. mdpi.com |

| [Cd(immb)(1,2-bdic)(H₂O)]n | Cd(II) | 2-(1H-imidazol-1-ylmethyl)-6-methyl-1H-benzimidazole, Benzene-1,2-dicarboxylate | 2D | Two-dimensional network structure. nih.gov |

Host-Guest Chemistry and Molecular Recognition Phenomena

The cavities and pores within the supramolecular architectures formed by this compound, particularly in MOFs, can serve as hosts for smaller guest molecules. This host-guest chemistry is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, between the host framework and the guest molecule.

The ability of these systems to selectively bind and recognize specific guest molecules is a key area of research. The chemical environment within the pores, which can be tuned by modifying the this compound ligand, plays a crucial role in molecular recognition. For example, the introduction of specific functional groups can create binding sites that are complementary in size, shape, and chemical nature to a target guest molecule.

This molecular recognition capability has potential applications in areas such as chemical sensing, drug delivery, and separation processes. The controlled release of guest molecules from these frameworks can also be triggered by external stimuli, such as changes in pH or temperature, which can modulate the strength of the host-guest interactions. nih.gov

Dynamic Covalent Chemistry Approaches for Adaptive this compound Assemblies

The construction of adaptive and stimuli-responsive supramolecular architectures from this compound relies heavily on the principles of dynamic covalent chemistry (DCC). This powerful strategy utilizes reversible chemical reactions to form robust, yet adaptable, covalent bonds. The inherent reversibility allows for the system to self-correct and assemble into the most thermodynamically stable structures, while also enabling disassembly or reorganization in response to external stimuli.

At the core of the dynamic covalent approaches for this compound is the methanimine (or imine) linkage. The formation of an imine from an amine and an aldehyde is a classic example of a reversible reaction that is central to DCC. rsc.org This reversibility allows for the exploration of various molecular combinations and the ultimate formation of well-defined, thermodynamically favored products. rsc.org In the context of this compound, the imine bond provides the crucial dynamic character that enables the assembly and disassembly of larger architectures.

The imidazole moieties of this compound also play a significant role in its application in dynamic covalent chemistry. Imidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry and as precursors to N-heterocyclic carbenes (NHCs), which are highly versatile in forming dynamic systems. While this compound itself is not an NHC, its structural similarity to NHC precursors suggests a rich potential for dynamic covalent bond formation.

Research into structurally related bis(imidazolyl)methane derivatives has provided insights into the potential for dynamic behavior. For instance, studies on bis(thioimidazolyl)methanes have demonstrated thermal isomerization, indicating that the linkages within these molecules can undergo reversible changes. nih.gov This capacity for rearrangement is a hallmark of dynamic covalent systems and suggests that this compound could exhibit similar adaptive properties.

The adaptive nature of this compound assemblies can be triggered by various external stimuli. These stimuli can modulate the equilibrium of the dynamic covalent reactions, leading to a change in the structure and function of the assembled architecture. Common stimuli include:

pH: The imine linkage is susceptible to hydrolysis under acidic conditions, allowing for the disassembly of the supramolecular structure. nih.gov Conversely, a basic environment can promote the formation of the imine bond, leading to self-assembly.

Temperature: As demonstrated with related compounds, temperature can be used to induce isomerization or to shift the equilibrium of the dynamic covalent reaction, thereby altering the assembled state. nih.gov

Presence of Metal Ions: The imidazole nitrogen atoms can coordinate with metal ions, which can act as templates to guide the self-assembly process or as triggers to induce a change in the supramolecular structure.

The application of dynamic covalent chemistry to this compound opens up possibilities for the creation of a variety of functional materials. The ability to control the assembly and disassembly of these architectures in response to specific triggers is highly desirable for applications in areas such as drug delivery, sensing, and self-healing materials. For example, a drug could be encapsulated within a supramolecular assembly of this compound and released upon a change in pH, a stimulus relevant to certain biological environments. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Feature in Dynamic Chemistry |

| This compound | 104619-51-4 | C7H7N5 | Contains a reversible imine linkage |

| (1H-benzo[d]imidazol-2-yl)(phenyl)methanone | Not Available | C14H10N2O | Synthesized from precursors that can also form quinoxalines, showing reaction pathway diversity |

| Bis(thioimidazolyl)methane | Not Available | C9H12N4S2 | Undergoes thermal isomerization, a form of dynamic rearrangement |

Di 1h Imidazol 2 Yl Methanimine in Advanced Materials Science

Development of Functional Materials Based on Di(1H-imidazol-2-yl)methanimine

The intrinsic properties of this compound, such as its planar structure and the presence of both hydrogen bond donors (N-H) and acceptors (C=N), make it an attractive candidate for constructing functional materials. Its rigid and conjugated framework is particularly suited for applications in optics and electronics.

While direct research on the photoluminescent properties of this compound is limited, studies on closely related benzimidazole-based Schiff bases provide significant insights into its potential. For instance, a series of 2-(1H-imidazol-2-yl)phenol ligands and their zinc complexes have been synthesized and shown to possess interesting fluorescent properties. nih.govresearchgate.net The emission characteristics were found to be highly dependent on substituents and the surrounding solvent environment. nih.gov In some cases, coordination to a metal ion like zinc(II) led to a significant enhancement of fluorescent intensity. nih.govresearchgate.net

Research on related imidazole (B134444) derivatives has demonstrated that these compounds can exhibit high photoluminescence efficiencies and large Stokes shifts, a desirable property that minimizes self-absorption in luminescent devices. researchgate.net For example, certain 2-(phenanthro[9,10-d]oxazol-/imidazol-2-yl)pyridine derivatives displayed quantum yields approaching unity in non-polar solvents. researchgate.net The unique properties of imidazole-based complexes, including excellent electrochemical and photoluminescent characteristics, make them suitable for designing fluorescent molecules. researchgate.net

The application of imidazole-based Schiff bases in electronics is an area of active investigation. Schiff bases, in general, are recognized for their utility in designing materials for nonlinear optical (NLO) applications due to their enhanced intramolecular charge transfer properties. nih.gov The donor-acceptor architecture that can be established within these molecules leads to significant NLO responses. nih.gov

Detailed studies on benzimidazole (B57391) methanimine (B1209239) derivatives, which share a similar core structure, highlight this potential. Research on N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines has shown that these compounds can possess low band gaps and high light-harvesting efficiencies, making them promising for optoelectronic applications. elsevierpure.com Computational and spectroscopic analyses revealed that these molecules have large hyperpolarizabilities, a key parameter for NLO materials. elsevierpure.com Furthermore, benzimidazole derivatives have been shown to exhibit n-type semiconducting behavior in organic field-effect transistors (OFETs), with respectable electron mobilities. elsevierpure.comnih.gov The combination of a conjugated backbone and heteroatoms in these structures facilitates charge transport. elsevierpure.comnih.gov

Table 1: Optoelectronic Properties of a Representative Benzimidazole Methanimine Derivative Data extracted from studies on N-(1H-benzo[d]imidazole(-2-yl)-1-(3-nitrophenyl))methanimine.

| Property | Value | Reference |

| Stokes Shift | > 200 nm | elsevierpure.com |

| Light Harvesting Efficiency (LHE) | 87% | elsevierpure.com |

| First Hyperpolarizability (β₀) | High (compared to urea (B33335) standard) | elsevierpure.com |

| Open-Circuit Voltage (Voc) | High | elsevierpure.com |

Polymer Science and this compound Derivatives

The imidazole moiety is a valuable component in polymer chemistry, imparting properties such as thermal stability, conductivity, and biological activity. nih.govnih.gov Imidazole-based polymers are explored for a wide range of uses, from catalysis to membrane materials. rsc.org

This compound possesses two reactive N-H groups on its imidazole rings, positioning it as a potential monomer for polymerization reactions. These sites can undergo reactions, such as condensation polymerization, with suitable co-monomers to form polymers with the di(imidazol-2-yl)methanimine unit integrated into the main chain. The synthesis of polymers containing pendant imidazole groups, such as poly(vinylimidazole), has been well-documented, demonstrating the feasibility of incorporating this heterocycle into macromolecular structures. rsc.orgacs.orgacs.org The resulting polymers could exhibit enhanced thermal stability and specific metal-coordinating properties derived from the imidazole units.

The chemical nature of the imidazole ring also makes this compound a candidate for use as a functional polymer additive. Imidazole and its derivatives are known to act as acid scavengers and can form complexes with metal ions. elsevierpure.com When blended into a polymer matrix, the compound could enhance the longevity and performance of the host polymer by neutralizing acidic residues or sequestering metallic impurities that can catalyze degradation. Furthermore, the ability of imidazole groups to form hydrogen bonds could improve the interfacial adhesion between different phases in polymer blends or composites. elsevierpure.comresearchgate.net

Nanomaterials and Surface Chemistry Applications

The interaction of functional organic molecules with the surfaces of nanomaterials is critical for the development of hybrid materials and devices. The imidazole groups in this compound are expected to strongly interact with metal and metal oxide surfaces.

This is supported by research on related benzimidazole Schiff bases, which have been studied for their binding properties on titanium dioxide (TiO₂) surfaces. elsevierpure.com TiO₂ is a widely used semiconductor in applications such as dye-sensitized solar cells and photocatalysis. The study, using Monte Carlo simulations, indicated strong binding interactions between the benzimidazole dye and the anatase TiO₂ surface, a crucial factor for efficient electron injection in solar cells. elsevierpure.com The interaction is believed to occur through the nitrogen atoms of the imidazole ring and oxygen vacancies on the TiO₂ surface. nih.gov This suggests that this compound could be an effective surface modifier or sensitizer (B1316253) for semiconductor nanoparticles, enabling their use in energy conversion and sensing applications.

Table 2: Calculated Adsorption Energies of Benzimidazole Methanimine Dyes on TiO₂ Surface

| Dye-TiO₂ Interface | Adsorption Energy (kJ/mol) | Reference |

| 3-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol-TiO₂ | -52.9 | elsevierpure.com |

| N-(1H-benzo[d]imidazole(-2-yl)-1-(3-nitrophenyl))methanimine-TiO₂ | -57.1 | elsevierpure.com |

Surface Modification and Coating Strategies

The unique chemical structure of this compound, featuring nitrogen-rich imidazole rings, makes it a compelling candidate for the surface modification of various materials. Its potential lies in its ability to form protective coatings that can prevent corrosion and alter surface properties. While direct studies on this compound are limited, research on analogous imidazole derivatives provides significant insight into its probable applications in this domain.

The primary mechanism behind the surface-modifying properties of imidazole compounds is their adsorption onto metal surfaces. bohrium.comnih.gov This process is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the imidazole ring, and dissociated electron pairs, which can interact with the vacant d-orbitals of metal atoms. bohrium.com This interaction leads to the formation of a protective film that shields the metal from corrosive environments. nih.govmdpi.com

Imidazole derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys, including carbon steel and copper, in acidic and alkaline environments. bohrium.comnih.govmdpi.com These compounds are considered environmentally friendly or "green" corrosion inhibitors due to their low toxicity and high inhibition efficiency at low concentrations. bohrium.comnih.gov The effectiveness of these inhibitors is influenced by their concentration, the nature of the metal, and the corrosive medium.

For instance, studies on imidazole derivatives as corrosion inhibitors for carbon steel in hydrochloric acid have demonstrated significant protection. The inhibition efficiency of these compounds increases with their concentration, as a more complete protective layer is formed on the metal surface. mdpi.com The following table illustrates the inhibition efficiency of representative imidazole derivatives on carbon steel.

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| Imidazole | 500 | 91.7 | nih.gov |

| TIMQ* | Not Specified | 94.8 | mdpi.com |

| CDIQ** | Not Specified | 95.8 | mdpi.com |

The mode of interaction between the imidazole inhibitor and the metal surface can be complex, involving both physisorption (electrostatic interactions) and chemisorption (covalent bonding). nih.gov Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are employed to study these interactions and quantify the inhibition efficiency. nih.govmdpi.com The data from these studies, such as corrosion potential (Ecorr), corrosion current density (icorr), and charge transfer resistance (Rct), provide a detailed understanding of the protective mechanism.

Integration into Nanostructured Assemblies

The bifunctional nature of this compound, with its two imidazole rings capable of coordinating to metal ions, makes it an excellent building block for the construction of nanostructured assemblies. These assemblies, which include coordination polymers and metal-organic frameworks (MOFs), are of great interest due to their diverse applications in areas such as catalysis, gas storage, and sensing. mdpi.comfau.de

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The geometry of the resulting one-, two-, or three-dimensional network is dictated by the coordination preference of the metal ion and the connectivity of the organic linker. mdpi.com Imidazole and its derivatives are widely used as ligands in the synthesis of coordination polymers. For example, Fe(II) has been shown to form both one- and two-dimensional coordination polymers with different imidazole derivatives. mdpi.com The resulting structures can exhibit interesting magnetic properties, such as spin crossover behavior. mdpi.com

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. psu.edu The ability to tune the pore size and functionality of MOFs by carefully selecting the metal and ligand has led to their investigation for a wide range of applications. Imidazole-based ligands, particularly those containing carboxylate functional groups, are frequently employed in MOF synthesis. fau.depsu.edu

The integration of this compound or similar ligands into these nanostructured assemblies can lead to materials with tailored properties. The specific characteristics of the resulting material depend on factors such as the choice of metal ion, the solvent system used for synthesis, and the reaction conditions. The following table provides examples of nanostructured assemblies formed with imidazole-based ligands.

| Ligand | Metal Ion | Resulting Assembly | Dimensionality | Reference |

|---|---|---|---|---|

| 1-Ethyl-imidazole | Fe(II) | Coordination Polymer | 2D | mdpi.com |

| 1-Benzyl-imidazole | Fe(II) | Coordination Polymer | 1D | mdpi.com |

| 1-Allyl-imidazole | Fe(II) | Coordination Polymer | 1D | mdpi.com |

| 2-propyl-1H-imidazole-4,5-dicarboxylate | Various d10 metals | Metal-Organic Framework | Not Specified | psu.edu |

The synthesis of these materials is typically achieved under solvothermal or hydrothermal conditions, where the components are heated in a sealed vessel. psu.edu The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structure. mdpi.com The luminescent properties of MOFs containing imidazole-based ligands have also been explored, suggesting potential applications in sensing and optoelectronics. psu.edu

Advanced Derivatization and Functionalization Strategies for Di 1h Imidazol 2 Yl Methanimine

Chemical Modifications of the Imidazole (B134444) Rings

The imidazole rings in Di(1H-imidazol-2-yl)methanimine are rich in electron density and possess multiple sites for chemical alteration, including the nitrogen atoms and the carbon atoms of the heterocyclic ring.

Substitution Reactions on Nitrogen Atoms

The nitrogen atoms of the imidazole rings are nucleophilic and can readily undergo substitution reactions, most notably alkylation and acylation.

Alkylation: The introduction of alkyl groups onto the nitrogen atoms of the imidazole rings can significantly influence the solubility, steric hindrance, and coordination properties of the resulting ligand. While direct alkylation of this compound is not extensively documented, the principles of imidazole chemistry suggest that it would readily react with various alkylating agents. The reaction typically proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of the alkylating agent. The choice of base and solvent is crucial for controlling the degree and site of substitution.

| Reagent Type | Example Reagent | Typical Conditions | Expected Product |

| Alkyl Halides | Methyl Iodide | NaH, DMF | N-methylated derivative |

| Alkyl Sulfates | Dimethyl Sulfate | K2CO3, Acetone | N-methylated derivative |

| Michael Acceptors | Acrylonitrile | No catalyst or base | N-cyanoethylated derivative |

Acylation: Acylation of the imidazole nitrogens introduces an electron-withdrawing acyl group, which can modulate the electronic properties of the ligand and serve as a handle for further functionalization. The reaction of imidazoles with acyl chlorides or anhydrides is a common transformation. For this compound, this would likely lead to the formation of mono- or di-acylated products, depending on the stoichiometry and reaction conditions.

| Reagent Type | Example Reagent | Typical Conditions | Expected Product |

| Acyl Halides | Acetyl Chloride | Triethylamine, CH2Cl2 | N-acetylated derivative |

| Acid Anhydrides | Acetic Anhydride | Pyridine (B92270) | N-acetylated derivative |

Electrophilic and Nucleophilic Aromatic Substitutions

The imidazole ring can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the conditions required and the positions of substitution are highly dependent on the electronic nature of the ring and any existing substituents.

Electrophilic Aromatic Substitution: The imidazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic attack. However, under strongly acidic conditions, the ring becomes protonated and deactivated. Therefore, electrophilic substitution reactions on imidazoles are typically carried out under neutral or mildly acidic conditions. The most common positions for electrophilic attack are C4 and C5. For this compound, the methanimine (B1209239) bridge would act as a deactivating group, making electrophilic substitution more challenging.

| Reaction Type | Reagent | Typical Conditions | Expected Position of Substitution |

| Nitration | HNO3/H2SO4 | 0 °C | C4 or C5 |

| Halogenation | Br2/FeBr3 | Room Temperature | C4 or C5 |

| Friedel-Crafts Acylation | Acetyl Chloride/AlCl3 | Reflux in CS2 | C4 or C5 (often requires a directing group) |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on an unsubstituted imidazole ring is generally difficult due to its electron-rich nature. However, the presence of electron-withdrawing groups or conversion of the imidazole to an imidazolium (B1220033) salt can facilitate nucleophilic attack. In the case of this compound, derivatization of the imidazole nitrogens to form imidazolium salts could enable subsequent nucleophilic substitution at the C2 position, if not already occupied, or at other positions activated by appropriate substituents.

Functionalization of the Central Methanimine Bridge

The central methanimine bridge (–CH=N–) is a key feature of this compound, contributing to the planarity and electronic communication between the two imidazole rings. This bridge is also a site for chemical modification.

One potential reaction is the reduction of the imine bond . Catalytic hydrogenation or reduction with hydride reagents such as sodium borohydride (B1222165) could convert the methanimine bridge to a methyleneamine bridge (–CH2–NH–). This transformation would alter the geometry and flexibility of the ligand, breaking the conjugation between the imidazole rings and potentially leading to different coordination modes.

Another possibility is the addition of nucleophiles to the carbon-nitrogen double bond. Organometallic reagents or other carbon nucleophiles could potentially add to the methanimine carbon, leading to a more complex and three-dimensional ligand scaffold. The feasibility of this approach would depend on the reactivity of the specific nucleophile and the electronic properties of the methanimine bridge in this particular molecule.

Introduction of Peripheral Functional Groups for Tailored Properties

The introduction of peripheral functional groups onto the imidazole rings or the methanimine bridge is a powerful strategy for fine-tuning the properties of this compound. These functional groups can be introduced either by direct substitution on the pre-formed parent molecule or by using functionalized precursors in the initial synthesis.

For instance, attaching coordinating groups , such as pyridyl or carboxylate moieties, to the imidazole rings can enhance the denticity and chelating ability of the ligand, leading to more stable metal complexes. The introduction of chromophores or fluorophores can impart specific photophysical properties, making the resulting compounds suitable for applications in sensing or imaging. Furthermore, appending biologically active molecules can lead to the development of novel metallodrugs with targeted activities.

Impact of Derivatization on Ligand Binding and Reactivity

The derivatization of this compound has a profound impact on its ligand binding properties and the reactivity of its metal complexes.

Steric Effects: The introduction of bulky substituents on the imidazole rings can create a sterically hindered coordination pocket around a metal center. This can influence the coordination number and geometry of the resulting complex, and in some cases, stabilize reactive intermediates by preventing bimolecular decomposition pathways.

Electronic Effects: The electronic properties of the substituents significantly modulate the electron-donating ability of the ligand. Electron-donating groups on the imidazole rings increase the electron density on the coordinating nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the basicity of the ligand, resulting in weaker coordination. These electronic effects can also influence the redox potential of the metal center and the reactivity of the coordinated ligands. For example, studies on related imidazole-containing metal complexes have shown that the nature of the substituent on the imidazole ligand can affect the photochemical properties of the complex. nih.gov

Solubility and Other Physicochemical Properties: Derivatization can be used to modify the solubility of the ligand and its metal complexes in different solvents. For example, the introduction of long alkyl chains can increase solubility in nonpolar organic solvents, while the incorporation of charged or polar groups can enhance water solubility. These modifications are crucial for applications in catalysis, materials fabrication, and biological systems.

Future Research Directions and Emerging Paradigms in Di 1h Imidazol 2 Yl Methanimine Chemistry

Bio-inspired and Biomimetic Systems Utilizing Di(1H-imidazol-2-yl)methanimine Scaffolds